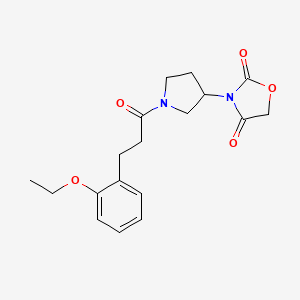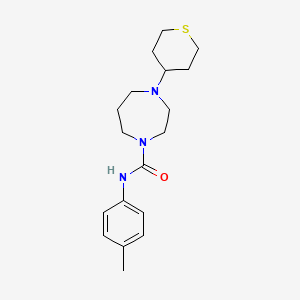
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide, also known as TTP488, is a small molecule that has been studied for its potential therapeutic uses in various diseases. It was originally developed as an inhibitor of the receptor for advanced glycation end products (RAGE), a protein that has been implicated in the pathogenesis of many chronic diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide' involves the reaction of p-toluidine with succinic anhydride to form N-(p-tolyl)succinimide, which is then reacted with tetrahydro-2H-thiopyran-4-carboxylic acid to form 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)succinimide. This intermediate is then reduced with sodium borohydride to form the desired compound.
Starting Materials
p-toluidine, succinic anhydride, tetrahydro-2H-thiopyran-4-carboxylic acid, sodium borohydride
Reaction
Step 1: p-toluidine is reacted with succinic anhydride in the presence of a catalyst such as pyridine to form N-(p-tolyl)succinimide., Step 2: N-(p-tolyl)succinimide is then reacted with tetrahydro-2H-thiopyran-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)succinimide., Step 3: The intermediate 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)succinimide is then reduced with sodium borohydride in the presence of a solvent such as ethanol to form the desired compound 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide.
Wirkmechanismus
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide works by inhibiting the receptor for advanced glycation end products (RAGE), a protein that is involved in many pathological processes. RAGE is expressed on the surface of many cell types, including neurons, endothelial cells, and immune cells. When RAGE is activated by its ligands, such as advanced glycation end products (AGEs), it triggers a cascade of signaling events that lead to inflammation, oxidative stress, and cell death.
By inhibiting RAGE, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can reduce the harmful effects of RAGE activation in various diseases. For example, in Alzheimer's disease, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can reduce the accumulation of amyloid beta by inhibiting the interaction between RAGE and amyloid beta. In diabetes, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can reduce inflammation and oxidative stress by inhibiting the interaction between RAGE and its ligands. In cancer, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can inhibit tumor growth and metastasis by inhibiting the expression of RAGE.
Biochemische Und Physiologische Effekte
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to have several biochemical and physiological effects in various diseases. In Alzheimer's disease, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the accumulation of amyloid beta and improve cognitive function in animal models. In diabetes, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce inflammation and oxidative stress and improve glucose metabolism in animal models. In cancer, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to inhibit tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for RAGE. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can be easily synthesized in the lab using standard organic chemistry techniques, and its small size allows it to penetrate cells and tissues more easily than larger molecules. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide is also highly specific for RAGE, which reduces the risk of off-target effects.
However, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide also has some limitations for lab experiments. One limitation is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.
Zukünftige Richtungen
There are several future directions for the study of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide. One direction is the development of more potent analogs of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide that can achieve therapeutic effects at lower concentrations. Another direction is the study of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide in combination with other therapies, such as anti-amyloid drugs in Alzheimer's disease or chemotherapy in cancer. Finally, the study of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide in human clinical trials will be necessary to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been studied for its potential therapeutic uses in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the accumulation of amyloid beta, a protein that forms plaques in the brain and is thought to contribute to the development of the disease. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In diabetes, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been studied for its potential to reduce inflammation and oxidative stress, two processes that contribute to the development of complications associated with the disease. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models of diabetes.
In cancer, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been studied for its potential to inhibit the growth and metastasis of cancer cells. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the expression of RAGE, a protein that is overexpressed in many types of cancer and is thought to contribute to tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-15-3-5-16(6-4-15)19-18(22)21-10-2-9-20(11-12-21)17-7-13-23-14-8-17/h3-6,17H,2,7-14H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILQVQRSHVNEET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)
![[2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2404386.png)
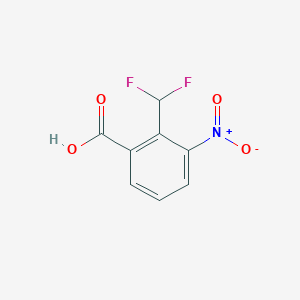
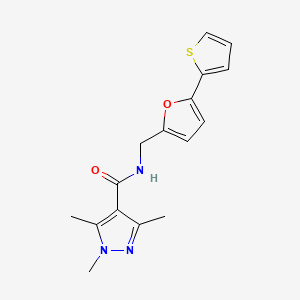
![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
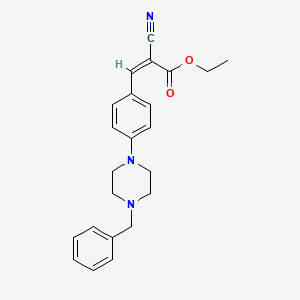
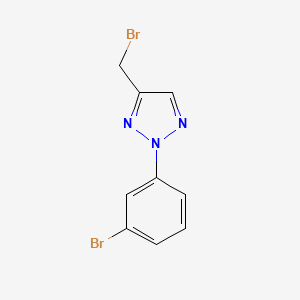
![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)
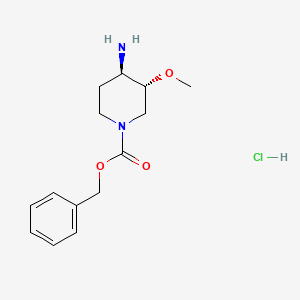
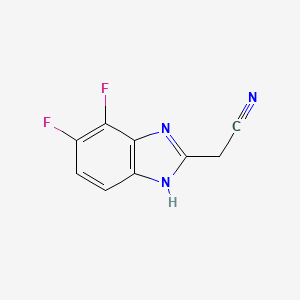
![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)

![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)
